molecular formula C11H13N3 B2721191 Methyl[(4-methylquinazolin-2-yl)methyl]amine CAS No. 1240527-06-3

Methyl[(4-methylquinazolin-2-yl)methyl]amine

Cat. No. B2721191
CAS RN: 1240527-06-3
M. Wt: 187.246
InChI Key: ZSTGCQKWFYJNES-UHFFFAOYSA-N
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Description

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” is a chemical compound with the IUPAC name N-methyl (4-methyl-2-quinazolinyl)methanamine . It has a molecular weight of 187.24 .


Synthesis Analysis

The synthesis of quinazolinone derivatives, which include “Methyl[(4-methylquinazolin-2-yl)methyl]amine”, often involves the amidation of 2-aminobenzoic acid derivatives . The process involves coupling anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride .


Molecular Structure Analysis

The InChI code for “Methyl[(4-methylquinazolin-2-yl)methyl]amine” is 1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives, including “Methyl[(4-methylquinazolin-2-yl)methyl]amine”, involve various processes such as the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .


Physical And Chemical Properties Analysis

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” has a molecular weight of 187.24 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Quinazolinones

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” is a derivative of quinazolinone . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These heterocycles are valuable intermediates in organic synthesis .

Biological Properties

Quinazolinone derivatives, including “Methyl[(4-methylquinazolin-2-yl)methyl]amine”, have a diverse range of biological properties . This makes them interesting for scientific research, particularly in the field of medicine .

Preparation of Substituted Quinazolinones

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” can be used in the preparation of 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone derivatives . These derivatives have a wide range of applications in scientific research .

Chemical Reactions

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reaction with metal ions . This makes it a versatile compound in chemical research .

Green Synthesis Process

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” can be synthesized using an efficient tandem microwave-assisted green process . This process is environmentally friendly and yields good results .

Synthesis of Benzoxazinones

“Methyl[(4-methylquinazolin-2-yl)methyl]amine” can be used in the synthesis of benzoxazinones . Benzoxazinones are important compounds in organic synthesis .

properties

IUPAC Name

N-methyl-1-(4-methylquinazolin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTGCQKWFYJNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(4-methylquinazolin-2-yl)methyl]amine

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